molecular formula C16H15BrN6O3 B2888093 3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921553-34-6

3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2888093
M. Wt: 419.239
InChI Key: XJWKBSADFYNDBD-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a methoxyethyl group, a methyl group, a triazolo ring, and a purine dione ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring and the coupling of the different substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolo and purine rings, along with the various substituents. The bromophenyl and methoxyethyl groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often acting as a scaffold for further functionalization . The presence of the bromine atom on the phenyl ring could potentially make this compound a good candidate for cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the methoxyethyl group could increase its polarity and potentially its solubility in polar solvents .

Future Directions

Given the structural complexity of this compound and the presence of the triazole ring, it could be of interest for further study in medicinal chemistry or material science. Triazole-containing compounds are a focus of ongoing research due to their wide range of potential biological activities .

properties

IUPAC Name

8-(4-bromophenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O3/c1-21-14-11(13(24)18-16(21)25)22(7-8-26-2)15-20-19-12(23(14)15)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWKBSADFYNDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41751269

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